

thermochemical properties of isophthalonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,3-DICYANOBENZENE**

Cat. No.: **B1664544**

[Get Quote](#)

An In-depth Technical Guide on the Thermochemical Properties of Isophthalonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isophthalonitrile, also known as **1,3-dicyanobenzene** or m-phthalodinitrile, is an aromatic organic compound with the chemical formula $C_6H_4(CN)_2$.^{[1][2][3]} It appears as a white, crystalline solid with a characteristic almond-like odor.^[3] Isophthalonitrile serves as a crucial intermediate in the synthesis of various high-performance materials, including polyurethane paints, varnishes, pharmaceuticals, and agricultural chemicals.^[3] A thorough understanding of its thermochemical properties is essential for process optimization, safety assessments, and computational modeling in its various applications.

This technical guide provides a comprehensive overview of the core thermochemical properties of isophthalonitrile. It includes quantitative data for key thermodynamic parameters, detailed descriptions of the experimental protocols used for their determination, and graphical workflows for these methodologies.

Core Thermochemical Properties

The fundamental thermochemical properties of isophthalonitrile dictate its energetic behavior under different conditions. These values are critical for calculating reaction enthalpies, predicting thermal stability, and understanding intermolecular forces. The primary experimental values for the dicyanobenzene isomers, including isophthalonitrile, were determined through

precision oxygen-bomb calorimetry for combustion enthalpies and vapor pressure measurements for sublimation enthalpies.[\[4\]](#)

Quantitative Data Summary

The experimentally determined thermochemical data for isophthalonitrile (**1,3-dicyanobenzene**) at standard conditions (298.15 K) are summarized below. For context, values for its isomers, phthalonitrile (1,2-dicyanobenzene) and terephthalonitrile (1,4-dicyanobenzene), are also included.[\[4\]](#)

Thermochemical Property	Isophthalonitrile (1,3-isomer)	Phthalonitrile (1,2-isomer)	Terephthalonitrile (1,4-isomer)	Units	Reference
Standard Enthalpy of Combustion (ΔHc°)	-3992.29 ± 0.75	-4000.36 ± 0.67	-3988.04 ± 0.59	kJ mol⁻¹	[4]
Standard Enthalpy of Sublimation (ΔHsub°)	90.1 ± 1.5	86.9 ± 1.5	88.8 ± 1.5	kJ mol⁻¹	[4]
Standard Enthalpy of Formation (solid, ΔHf° (cr))	211.3 ± 1.0	219.4 ± 0.9	207.1 ± 0.8	kJ mol⁻¹	Derived
Standard Enthalpy of Formation (gas, ΔHf°(g))	301.4 ± 1.8	306.3 ± 1.7	295.9 ± 1.7	kJ mol⁻¹	Derived

Note on Derived Values: The standard enthalpies of formation for the solid (crystalline) and gaseous phases were derived from the experimental enthalpy of combustion based on the following reaction: $\text{C}_8\text{H}_4\text{N}_2(\text{s}) + 8 \text{O}_2(\text{g}) \rightarrow 8 \text{CO}_2(\text{g}) + 2 \text{H}_2\text{O}(\text{l}) + \text{N}_2(\text{g})$

The calculation uses the standard enthalpies of formation for $\text{CO}_2(\text{g})$ ($-393.51 \pm 0.13 \text{ kJ mol}^{-1}$) and $\text{H}_2\text{O}(\text{l})$ ($-285.83 \pm 0.04 \text{ kJ mol}^{-1}$). The gas-phase enthalpy of formation is subsequently derived by combining the solid-phase value with the experimental enthalpy of sublimation.

Physical Properties

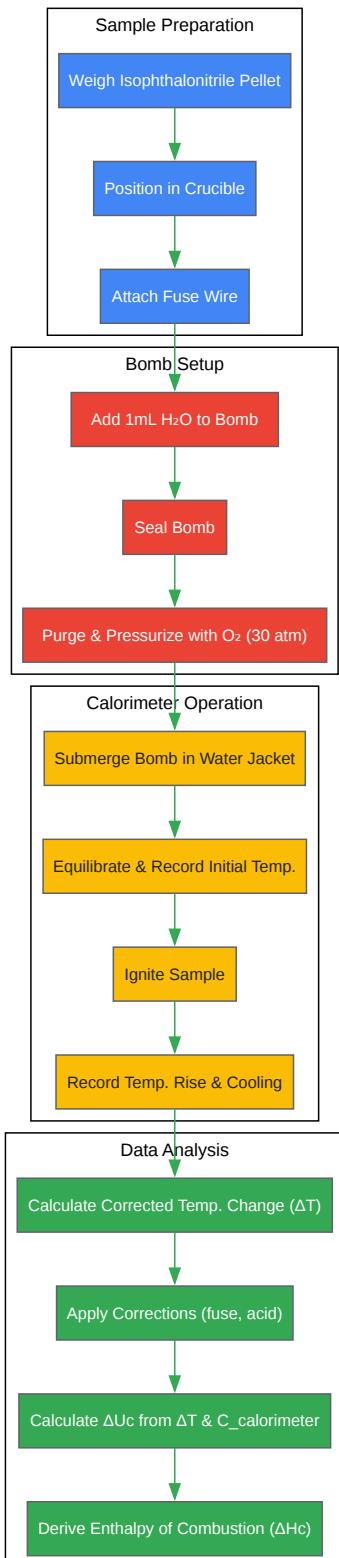
A summary of key physical properties is provided for reference.

Physical Property	Value	Units	Reference
Molecular Formula	$\text{C}_8\text{H}_4\text{N}_2$	-	[1]
Molar Mass	128.13	g mol^{-1}	[3]
Melting Point	161 - 165	$^{\circ}\text{C}$	[3] [5] [6]
Boiling Point	288	$^{\circ}\text{C}$	[7]
Density	1.28	g cm^{-3} (at 25 $^{\circ}\text{C}$)	[3]

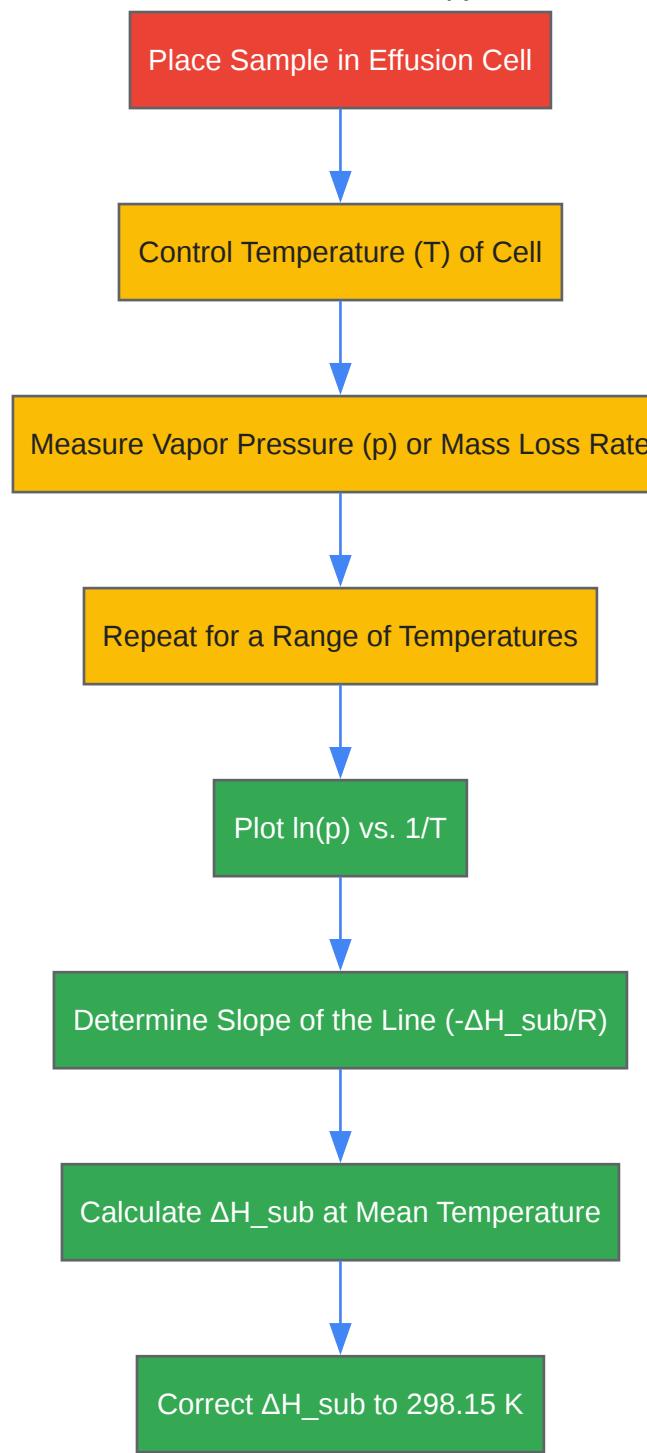
Experimental Protocols

The determination of thermochemical properties requires precise and specialized experimental techniques. The following sections detail the methodologies used to measure the key parameters for isophthalonitrile.

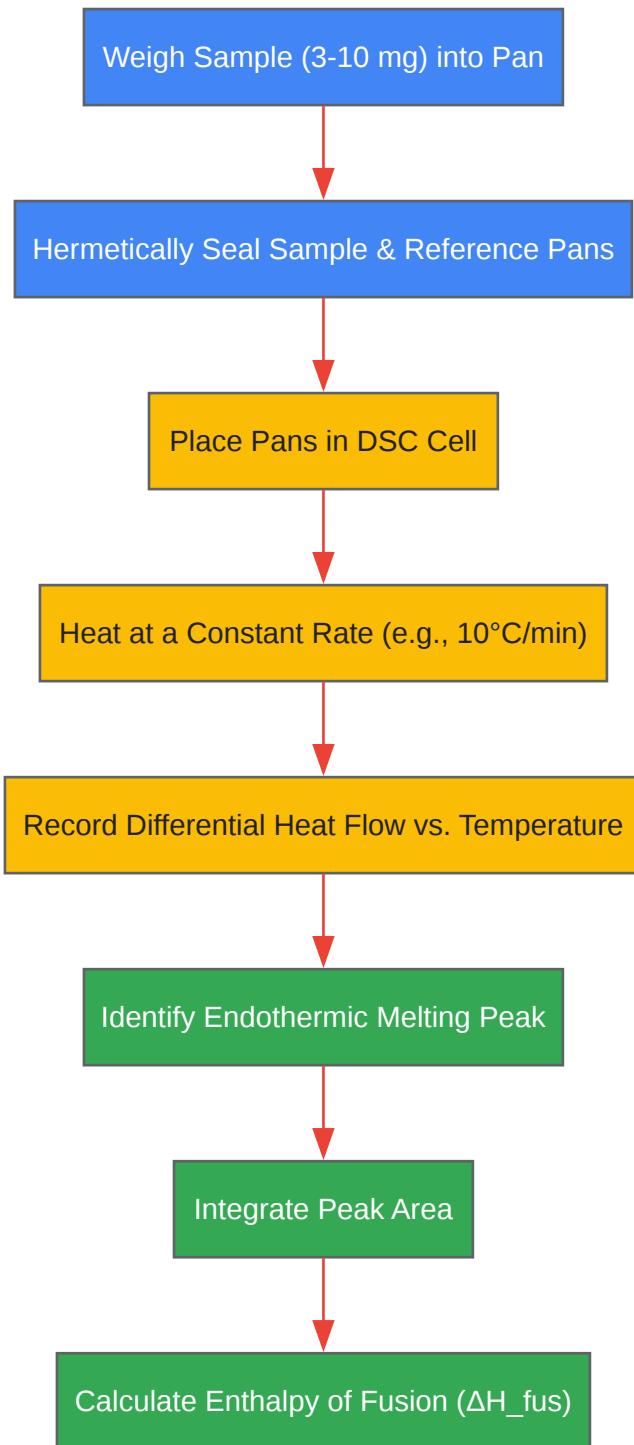
Determination of Enthalpy of Combustion via Bomb Calorimetry


The standard enthalpy of combustion is determined using a static bomb calorimeter. This technique measures the heat released when a substance is completely burned in a controlled volume of high-pressure oxygen.

Methodology:


- Sample Preparation: A pellet of high-purity isophthalonitrile (approximately 1 gram) is accurately weighed and placed in a crucible within the calorimeter's decomposition vessel (the "bomb").

- **Fuse Wire:** A fuse wire of known combustion energy is attached to the electrodes, positioned to ensure ignition of the sample.
- **Bomb Sealing and Pressurization:** A small, known quantity of water (typically 1 mL) is added to the bomb to ensure saturation of the internal atmosphere, facilitating the formation of aqueous nitric acid from any atmospheric nitrogen. The bomb is then sealed and purged with oxygen before being filled to a pressure of approximately 25-30 atm.
- **Calorimeter Assembly:** The sealed bomb is submerged in a known volume of water in the calorimeter's bucket. The entire assembly is placed within an insulating jacket to minimize heat exchange with the surroundings.
- **Temperature Equilibration and Measurement:** The system is allowed to reach thermal equilibrium while the water is stirred continuously. The initial temperature is recorded at precise intervals (the "fore-period").
- **Ignition and Main Period:** The sample is ignited by passing an electric current through the fuse wire. The subsequent temperature rise is recorded meticulously until it reaches a maximum and begins to cool (the "main period" and "after-period").
- **Data Analysis:** The corrected temperature change is determined by accounting for heat exchange with the surroundings and the heat of stirring.
- **Corrections:** The total heat released is corrected for the energy of combustion of the fuse wire and the formation of nitric acid (determined by titration of the bomb washings).
- **Calculation:** The energy of combustion at constant volume (ΔU_c) is calculated from the corrected temperature rise and the total heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid). The enthalpy of combustion (ΔH_c) is then calculated from ΔU_c .


Workflow for Bomb Calorimetry

Workflow for Sublimation Enthalpy Determination

Workflow for DSC Enthalpy of Fusion Measurement

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,3-Dicyanobenzene [webbook.nist.gov]
- 2. 1,3-Dicyanobenzene [webbook.nist.gov]
- 3. Isophthalonitrile | C6H4(CN)2 | CID 12276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isophthalonitrile [chembk.com]
- 6. 1,3-Dicyanobenzene 98 626-17-5 [sigmaaldrich.com]
- 7. 1,3-Dicyanobenzene | lookchem [lookchem.com]
- To cite this document: BenchChem. [thermochemical properties of isophthalonitrile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1664544#thermochemical-properties-of-isophthalonitrile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com